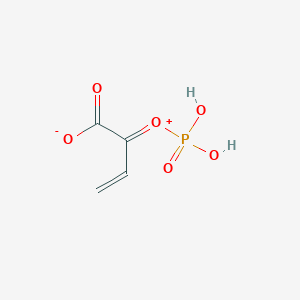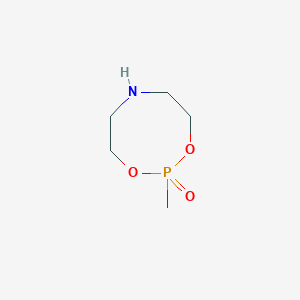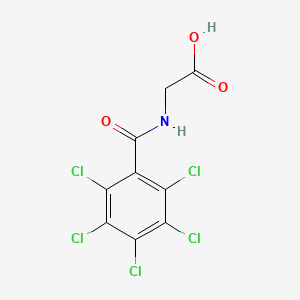acetyl chloride CAS No. 111425-27-5](/img/structure/B14318461.png)
[(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)amino](oxo)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride is a complex organic compound with a unique structure that includes a 4-methylphenyl group, a 2-oxo-1,2-diphenylethyl group, and an oxoacetyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride typically involves multiple steps, starting with the preparation of the 2-oxo-1,2-diphenylethylamine intermediate. This intermediate can be synthesized through the reaction of benzophenone with an appropriate amine under acidic conditions. The resulting amine is then reacted with 4-methylbenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetyl chloride moiety can undergo nucleophilic substitution reactions, leading to the formation of amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of amides and esters.
Applications De Recherche Scientifique
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. Pathways involved in these interactions include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N-(2-oxo-1,2-diphenylethyl)benzenesulfonamide
- 2-(4-methyl-N-(2-oxo-1,2-diphenylethyl)anilino)-2-oxoacetyl chloride
Uniqueness
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets.
This detailed article provides a comprehensive overview of (4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
| 111425-27-5 | |
Formule moléculaire |
C23H18ClNO3 |
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
2-(4-methyl-N-(2-oxo-1,2-diphenylethyl)anilino)-2-oxoacetyl chloride |
InChI |
InChI=1S/C23H18ClNO3/c1-16-12-14-19(15-13-16)25(23(28)22(24)27)20(17-8-4-2-5-9-17)21(26)18-10-6-3-7-11-18/h2-15,20H,1H3 |
Clé InChI |
IQANJPIQFALODS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)


![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)


